Ivabradine hydrochloride

Descripción general

Descripción

Ivabradine Hidrocloruro es un medicamento utilizado principalmente para el manejo sintomático del dolor de pecho relacionado con el corazón y la insuficiencia cardíaca. Es conocido por su capacidad de reducir la frecuencia cardíaca al inhibir selectivamente la corriente marcapasos en el nodo sinusal, lo que difiere de los mecanismos de los betabloqueantes y los bloqueadores de los canales de calcio .

Aplicaciones Científicas De Investigación

Ivabradine Hidrocloruro tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como un compuesto modelo para estudiar mecanismos de inhibición selectiva.

Biología: Investigado por sus efectos en la frecuencia cardíaca y la función cardíaca.

Medicina: Aplicado en el tratamiento de la angina de pecho estable crónica y la insuficiencia cardíaca

Industria: Utilizado en el desarrollo de nuevos medicamentos y formulaciones cardiovasculares.

Mecanismo De Acción

Ivabradine Hidrocloruro ejerce sus efectos al inhibir selectivamente la corriente marcapasos del canal "funny" (If) en el nodo sinusal. Esta inhibición ralentiza la pendiente de despolarización diastólica de las células del nodo sinusal, reduciendo la frecuencia cardíaca en reposo y durante el ejercicio . El compuesto no presenta propiedades inotrópicas, lo que lo hace único en comparación con otros medicamentos que reducen la frecuencia cardíaca .

Compuestos Similares:

Betabloqueantes (p. ej., Atenolol): Reducen la frecuencia cardíaca al bloquear los receptores beta-adrenérgicos.

Bloqueadores de los Canales de Calcio (p. ej., Amlodipina): Disminuyen la frecuencia cardíaca al inhibir la entrada de iones calcio en las células cardíacas.

Singularidad: Ivabradine Hidrocloruro es único en su inhibición selectiva de la corriente marcapasos sin afectar la contractilidad miocárdica, lo que lo convierte en una valiosa alternativa para pacientes que no toleran los betabloqueantes o los bloqueadores de los canales de calcio .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Ivabradine Hidrocloruro se sintetiza tratando la base libre de Ivabradine con ácido clorhídrico, seguido de cristalización a partir de acetonitrilo . El proceso implica disolver Ivabradine en acetato de etilo, enfriar la solución y agregar solución de cloruro de hidrógeno isopropanol para precipitar la sal de hidrocloruro .

Métodos de Producción Industrial: La producción industrial de Ivabradine Hidrocloruro implica la preparación de un nuevo polimorfo, épsilon, que se logra mediante técnicas de cristalización específicas para mejorar las propiedades fisicoquímicas del compuesto, como la estabilidad y la biodisponibilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: Ivabradine Hidrocloruro experimenta diversas reacciones químicas, incluyendo:

Oxidación: Implica el uso de agentes oxidantes para modificar la estructura del compuesto.

Reducción: Utiliza agentes reductores para alterar las propiedades químicas del compuesto.

Sustitución: Implica la sustitución de grupos funcionales específicos dentro de la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros peróxidos.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Agentes halogenantes o nucleófilos.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.

Comparación Con Compuestos Similares

Beta Blockers (e.g., Atenolol): Reduce heart rate by blocking beta-adrenergic receptors.

Calcium Channel Blockers (e.g., Amlodipine): Lower heart rate by inhibiting calcium ion influx in cardiac cells.

Uniqueness: Ivabradine Hydrochloride is unique in its selective inhibition of the pacemaker current without affecting myocardial contractility, making it a valuable alternative for patients who cannot tolerate beta blockers or calcium channel blockers .

Propiedades

IUPAC Name |

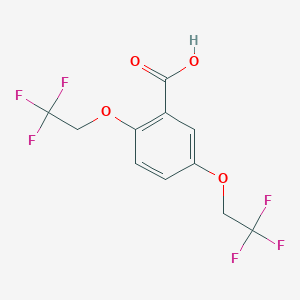

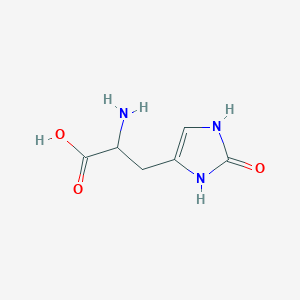

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUKNZUABFFNQS-ZMBIFBSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046913 | |

| Record name | Ivabradine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148849-67-6 | |

| Record name | Ivabradine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148849-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivabradine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148849676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivabradine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IVABRADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP19837BZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ivabradine Hydrochloride exert its therapeutic effect?

A1: this compound selectively inhibits the If current in the sinoatrial node, which is responsible for the slow diastolic depolarization phase of pacemaker cells. [, ] This inhibition reduces heart rate without affecting myocardial contractility or ventricular repolarization. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C27H36N2O5 · HCl, and its molecular weight is 509.05 g/mol. []

Q3: Are there spectroscopic techniques used to characterize this compound?

A3: Yes, various spectroscopic techniques like UV spectrophotometry, high-performance liquid chromatography (HPLC) with UV detection, and LC-MS/MS have been employed to analyze this compound in various matrices, including bulk drug, pharmaceutical formulations, and biological samples. [, , , ]

Q4: What are the common challenges associated with this compound formulation?

A4: this compound exhibits polymorphism, meaning it can exist in different crystal forms, each with unique properties that can influence its stability, solubility, and bioavailability. [, , , ] Additionally, amorphous forms of this compound have also been reported. [, ]

Q5: How is the stability of this compound addressed in formulations?

A5: Various approaches have been explored to enhance the stability of this compound, such as:

- Utilizing specific polymorphic forms with enhanced stability characteristics. []

- Developing amorphous forms of this compound. [, ]

- Employing excipients like guar gum to inhibit unwanted crystal transformations and enhance stability. []

Q6: What are some formulation strategies employed to improve the delivery of this compound?

A6: Researchers have investigated different drug delivery systems to enhance the bioavailability and therapeutic efficacy of this compound:

- Buccal Films: These provide a controlled release profile and potentially bypass first-pass metabolism. [, ]

- Floating Pulsatile Pellets/Microspheres: Designed for targeted delivery to the desired site of action in the gastrointestinal tract, these formulations can prolong drug release and potentially improve patient compliance. [, ]

- Vesicular Formulations (Transfersomes and Liposomes): These aim to improve drug encapsulation, stability, and potentially enhance drug delivery across biological membranes. []

Q7: What analytical methods are commonly employed for the quantification of this compound?

A7: Various analytical techniques have been developed and validated for this compound quantification:

- UV Spectrophotometry: A simple and cost-effective method suitable for routine analysis. [, ]

- High-Performance Liquid Chromatography (HPLC): Offers higher sensitivity and selectivity, especially when coupled with UV or mass spectrometry (MS) detection. [, , , , , , , ]

- High-Performance Thin Layer Chromatography (HPTLC): Provides a rapid and visual method for qualitative and quantitative analysis. []

Q8: How is the quality of this compound ensured during development and manufacturing?

A8: Stringent quality control measures are implemented throughout the entire process to guarantee the quality, safety, and efficacy of this compound:

- Raw Material Testing: Purity and quality of the starting materials are rigorously assessed. [, ]

- In-Process Controls: Critical quality attributes are monitored during the manufacturing process. []

- Finished Product Testing: The final product undergoes comprehensive testing to ensure it meets predetermined specifications. [, , ]

Q9: What is known about the pharmacokinetics of this compound?

A9: this compound exhibits linear pharmacokinetics within the therapeutic dose range. [] It is primarily metabolized in the liver and gut wall by cytochrome P450 3A4 (CYP3A4) enzyme, resulting in the formation of an active metabolite, N-desmethyl ivabradine. [, ]

Q10: What preclinical models have been utilized to assess the efficacy of this compound?

A10: Animal models, specifically rats with chronic heart failure induced by abdominal aorta constriction, have been used to evaluate the effects of this compound on myocardial fibrosis. []

Q11: What safety and toxicology data are available for this compound?

A11: this compound has been extensively studied in preclinical and clinical trials, and its safety profile has been established. [, ] Potential long-term effects are continuously monitored through post-marketing surveillance. []

Q12: Does this compound interact with drug transporters?

A12: Ivabradine is a substrate of the P-glycoprotein (P-gp) efflux transporter. Co-administration with P-gp inhibitors may lead to increased Ivabradine plasma concentrations. []

Q13: How does this compound affect drug-metabolizing enzymes?

A13: Ivabradine is primarily metabolized by CYP3A4. Co-administration with CYP3A4 inhibitors can significantly increase Ivabradine plasma levels. Conversely, CYP3A4 inducers can decrease Ivabradine exposure. []

Q14: Is there any information available regarding the environmental impact of this compound?

A14: While the provided research primarily focuses on pharmaceutical aspects, responsible waste management practices during manufacturing and disposal are crucial to minimize potential environmental impact. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone](/img/structure/B194601.png)